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Compound of Interest

Compound Name: 1-Bromo-2-propanol

Cat. No.: B008343 Get Quote

This guide provides a detailed spectroscopic comparison of 1-bromo-2-propanol and its

structural isomers, 2-bromo-1-propanol and 3-bromo-1-propanol. The objective is to

differentiate these isomers based on data from Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This

information is crucial for researchers in chemical synthesis, quality control, and drug

development for unambiguous structural elucidation.

Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for the three isomers.

Table 1: ¹H NMR Spectral Data (Typical values in CDCl₃)
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Compound Structure
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-Bromo-2-

propanol

CH₃-CH(OH)-

CH₂Br
-CH₃ ~1.25 Doublet (d) ~6.3

-CH(OH) ~4.00 Multiplet (m) -

-CH₂Br ~3.45 Multiplet (m) -

-OH
Variable

(Broad s)
- -

2-Bromo-1-

propanol

CH₃-CH(Br)-

CH₂OH
-CH₃ ~1.75 Doublet (d) ~6.8

-CH(Br) ~4.15 Multiplet (m) -

-CH₂OH ~3.75 Multiplet (m) -

-OH
Variable

(Broad s)
- -

3-Bromo-1-

propanol

Br-CH₂-CH₂-

CH₂-OH
-CH₂-(Br) ~3.55 Triplet (t) ~6.4

-CH₂-

(middle)
~2.05 Quintet ~6.2

-CH₂-(OH) ~3.80 Triplet (t) ~6.0

-OH
Variable

(Broad s)
- -

Table 2: ¹³C NMR Spectral Data (Typical values in CDCl₃)
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Compound Structure
Carbon
Assignment

Chemical Shift (δ,
ppm)

1-Bromo-2-propanol CH₃-CH(OH)-CH₂Br -CH₃ ~22.5

-CH(OH) ~68.0

-CH₂Br ~40.0

2-Bromo-1-propanol CH₃-CH(Br)-CH₂OH -CH₃ ~25.0

-CH(Br) ~52.0

-CH₂OH ~68.5

3-Bromo-1-propanol Br-CH₂-CH₂-CH₂-OH -CH₂(Br) ~33.5

-CH₂- (middle) ~35.0

-CH₂-(OH) ~61.5

Table 3: Key Infrared (IR) Absorption Data
Compound

O-H Stretch
(cm⁻¹)

C-H Stretch
(cm⁻¹)

C-O Stretch
(cm⁻¹)

C-Br Stretch
(cm⁻¹)

1-Bromo-2-

propanol
~3350 (broad) ~2850-3000 ~1100 ~550-650

2-Bromo-1-

propanol
~3360 (broad) ~2850-3000 ~1050 ~540-640

3-Bromo-1-

propanol
~3340 (broad) ~2850-3000 ~1060 ~560-650

Table 4: Mass Spectrometry (MS) Data (Electron
Ionization)
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Compound
Molecular
Formula

Molecular
Weight

Molecular Ion
Peaks (m/z)

Key Fragment
Ions (m/z)

1-Bromo-2-

propanol
C₃H₇BrO 138.99

138/140 (low

intensity)

123/125 ([M-

CH₃]⁺), 93/95

([M-CH₃-H₂O]⁺),

45 ([C₂H₅O]⁺,

base peak)[1]

2-Bromo-1-

propanol
C₃H₇BrO 138.99

138/140 (low

intensity)

107/109 ([M-

CH₂OH]⁺), 57

([C₃H₅O]⁺), 43

([C₃H₇]⁺)

3-Bromo-1-

propanol
C₃H₇BrO 138.99

138/140 (low

intensity)[2][3]

58 ([C₃H₆O]⁺),

41 ([C₃H₅]⁺), 31

([CH₂OH]⁺, base

peak)[4]

Note: The presence of two molecular ion peaks (M and M+2) with a nearly 1:1 intensity ratio is

characteristic of compounds containing one bromine atom, due to the natural abundance of the

⁷⁹Br and ⁸¹Br isotopes.[5][6][7]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment,

connectivity, and number of unique protons and carbons in each isomer.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the liquid analyte in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8][9]
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.0 ppm).

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm

NMR tube to remove any particulate matter.[9]

¹H NMR Acquisition:

The instrument is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard pulse-acquire sequence is used with a pulse angle of 90 degrees.

Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are

referenced to TMS.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the

spectrum to single lines for each unique carbon and to benefit from the Nuclear

Overhauser Effect (NOE).

A larger number of scans (typically several hundred to thousands) is required due to the

low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[10]

Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their

characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with

an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation (ATR Method):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[11][12]

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.[13]

Data Acquisition:

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[11]

Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹). Key absorption bands corresponding to O-H, C-H, C-O, and C-Br

bonds are then identified.[14]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled

with a Gas Chromatograph (GC-MS).

Sample Introduction:

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

hexane) is prepared.

A small volume (e.g., 1 µL) is injected into the GC, where the isomers are separated

before entering the mass spectrometer.

Data Acquisition (Electron Ionization):
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In the ion source, the gaseous sample molecules are bombarded with high-energy

electrons (typically 70 eV).[15]

This causes ionization, forming a radical cation known as the molecular ion (M⁺•), and

induces fragmentation.[16]

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z

value. The fragmentation pattern is then analyzed to deduce the structure.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

bromopropanol isomers.
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Sample Preparation

Data Acquisition
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Caption: Workflow for spectroscopic analysis and comparison of bromopropanol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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